N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Overview
Description
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, also known as 4-amino-2-methylphenyl-2-[2-(sec-butyl)-phenoxy]butanamide, is a synthetic chemical compound that has been used in various scientific research applications. It is a white, crystalline solid with a melting point of about 75°C. It is soluble in water, ethanol, and other organic solvents. This compound is of particular interest due to its potential to be used in a wide range of research applications.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in transition metal-catalyzed reactions. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a modulator of protein-protein interactions. Furthermore, this compound has been used in studies of the structure and function of proteins, as well as in studies of the structure and function of small molecules.
Mechanism Of Action
The exact mechanism of action of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is not yet fully understood. However, it is known that this compound can act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and blocking its activity. It can also act as a modulator of protein-protein interactions by binding to specific sites on the proteins involved in the interaction.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide are not yet well understood. However, it has been shown to have some effects on proteins, enzymes, and other molecules in vitro. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, modulate protein-protein interactions, and interact with small molecules.
Advantages And Limitations For Lab Experiments
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it is soluble in a variety of solvents. Furthermore, it has a wide range of potential applications in scientific research. However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or air.
Future Directions
There are several potential future directions for the use of N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide in scientific research. These include further studies of its biochemical and physiological effects, its potential applications in drug discovery and development, and its potential use as a catalyst in organic reactions. Additionally, further research could be done to better understand its mechanism of action, as well as its potential advantages and limitations for use in laboratory experiments.
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-14(3)17-9-7-8-10-20(17)25-19(6-2)21(24)23-18-12-11-16(22)13-15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVZXKRMTXAWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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